molecular formula C11H10N2O3 B5822615 1-acetyl-3-phenyl-2,4-imidazolidinedione

1-acetyl-3-phenyl-2,4-imidazolidinedione

Cat. No. B5822615
M. Wt: 218.21 g/mol
InChI Key: FKJCEETZQTXSHE-UHFFFAOYSA-N
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Description

1-acetyl-3-phenyl-2,4-imidazolidinedione, also known as phenytoin, is a commonly used antiepileptic drug. It was first synthesized in 1908 by Heinrich Biltz, a German chemist. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

Phenytoin works by blocking voltage-gated sodium channels in neurons, which prevents the rapid firing of action potentials that can lead to seizures. It also enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which can further reduce the likelihood of seizures.
Biochemical and Physiological Effects:
Phenytoin has been shown to have several biochemical and physiological effects, including reducing the excitability of neurons, decreasing glutamate release, and increasing GABA activity. It has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes.

Advantages and Limitations for Lab Experiments

Phenytoin has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to modulate ion channels and affect neurotransmitter release. However, it also has limitations, such as its potential for toxicity and its narrow therapeutic window.

Future Directions

There are several potential future directions for research involving 1-acetyl-3-phenyl-2,4-imidazolidinedione, including its use in combination with other drugs for the treatment of epilepsy and other neurological disorders, its potential as a neuroprotective agent, and its role in modulating the gut-brain axis. Further research is needed to fully understand the potential applications of 1-acetyl-3-phenyl-2,4-imidazolidinedione in scientific research.

Synthesis Methods

Phenytoin can be synthesized through a condensation reaction between benzil and urea in the presence of sodium ethoxide. The resulting compound is then acetylated to form 1-acetyl-3-phenyl-2,4-imidazolidinedione.

Scientific Research Applications

Phenytoin has been used in various scientific research studies due to its ability to modulate ion channels and affect neurotransmitter release. It has been studied in the context of epilepsy, Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-acetyl-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8(14)12-7-10(15)13(11(12)16)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCEETZQTXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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